PFI-3

Bromodomain inhibition SMARCA2 SMARCA4

PFI-3 (CAS 1819363-80-8) is a well-characterized, cell-permeable small-molecule inhibitor that selectively targets Family VIII bromodomains of the SWI/SNF (BAF/PBAF) chromatin remodeling complex, specifically binding to SMARCA2 (BRM), SMARCA4 (BRG1), and polybromo 1 (PBRM1/PB1). Developed and validated by the Structural Genomics Consortium (SGC) as an epigenetic chemical probe, PFI-3 is designated a first-in-class inhibitor of BAF bromodomains, intended as a research tool for interrogating bromodomain function in chromatin biology rather than as a therapeutic candidate.

Molecular Formula C19H19N3O2
Molecular Weight 321.37
Cat. No. B1150033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-3
Molecular FormulaC19H19N3O2
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI-3: A Selective Chemical Probe Targeting SMARCA2/4 and PB1 Bromodomains for SWI/SNF Chromatin Remodeling Research


PFI-3 (CAS 1819363-80-8) is a well-characterized, cell-permeable small-molecule inhibitor that selectively targets Family VIII bromodomains of the SWI/SNF (BAF/PBAF) chromatin remodeling complex, specifically binding to SMARCA2 (BRM), SMARCA4 (BRG1), and polybromo 1 (PBRM1/PB1) [1]. Developed and validated by the Structural Genomics Consortium (SGC) as an epigenetic chemical probe, PFI-3 is designated a first-in-class inhibitor of BAF bromodomains, intended as a research tool for interrogating bromodomain function in chromatin biology rather than as a therapeutic candidate [2]. Its well-defined selectivity profile and extensive characterization across multiple independent studies establish PFI-3 as the reference standard for pharmacological inhibition of this specific bromodomain subfamily [3].

Why Generic Substitution Fails: Functional Divergence Among PFI-3, ATPase Inhibitors, and PROTAC Degraders Targeting the SWI/SNF Complex


Compounds targeting the SWI/SNF complex cannot be treated as functionally interchangeable despite sharing overlapping target proteins. PFI-3 inhibits only the bromodomain of SMARCA2/4 and PB1 without affecting the ATPase catalytic domain, resulting in a fundamentally different pharmacological outcome from ATPase inhibitors (e.g., BRM014) or PROTAC degraders (e.g., ACBI1) [1]. Critically, while PFI-3 effectively displaces the isolated bromodomain from chromatin and modulates bromodomain-dependent transcriptional programs, it fails to produce antiproliferative effects in cancer models—a phenotype that is robustly achieved by ATPase inhibition or protein degradation [2]. This mechanistic divergence means that substituting PFI-3 with an ATPase inhibitor or PROTAC degrader would answer a completely different scientific question and produce confounding experimental results [3]. The selection of PFI-3 must therefore be driven by the specific intent to isolate bromodomain function from ATPase catalytic activity.

PFI-3 Quantitative Differentiation: Head-to-Head Binding, Selectivity, and Functional Evidence vs. SMARCA-Targeting Comparators


Target Engagement: Direct Comparison of PFI-3 Kd Values for SMARCA2, SMARCA4, and PB1 Bromodomains

PFI-3 demonstrates differential binding affinity across its three primary bromodomain targets, with the strongest affinity for PB1 (PBRM1 bromodomain 5) at Kd = 48 nM, followed by SMARCA2/4 bromodomains at Kd = 89 nM as measured by isothermal titration calorimetry (ITC) [1]. In BROMOscan profiling, PFI-3 bound to SMARCA2 and SMARCA4 bromodomains with Kd values ranging from 55 to 110 nM [2]. The negative control compound PFI-3oMet, which contains a single methyl group modification on the phenolic head group, shows complete loss of binding activity against these targets [3].

Bromodomain inhibition SMARCA2 SMARCA4 PBRM1 Isothermal titration calorimetry

Broad Selectivity Profiling: PFI-3 Demonstrates 30-Fold Selectivity for Family VIII Bromodomains Over Other Subfamilies

PFI-3 exhibits exceptional selectivity within the bromodomain family, showing 30-fold selectivity for Family VIII bromodomains (SMARCA2, SMARCA4, PB1) over other bromodomain subfamily branches [1]. In comprehensive profiling across 40 bromodomains using both thermal shift (Tm) assays and BROMOscan (DiscoverX), PFI-3 showed no significant activity against any bromodomain outside Family VIII [2]. Further evaluation in a Cerep panel containing 102 cellular receptors and 30 enzymes revealed minimal off-target activity, with the most significant interactions limited to four GPCRs in the micromolar range: alpha1A adrenergic receptor (IC50 = 0.4 μM), alpha1B adrenergic receptor (IC50 = 3.6 μM), kappa opioid receptor (IC50 = 13 μM), and 5-HT2B receptor (IC50 = 4 μM) [3]. No activity was detected in DNA intercalating or unwinding assays.

Bromodomain selectivity Off-target profiling Family VIII bromodomains Chemical probe validation Epigenetic inhibitor

Functional Divergence: PFI-3 Bromodomain Inhibition vs. ATPase Inhibition vs. PROTAC-Mediated Degradation of SMARCA2/4

PFI-3 demonstrates a critical functional distinction from compounds targeting the ATPase domain or degrading the SMARCA2/4 proteins. While PFI-3 potently displaces ectopically expressed, GFP-tagged SMARCA2-bromodomain from chromatin in a dose-dependent manner (cellular IC50 = 5.78 μM), it fails to produce antiproliferative effects across multiple cancer cell lines including lung, synovial sarcoma, leukemia, and rhabdoid tumor models [1]. In direct contrast, ATPase inhibitors such as BRM014 (IC50 < 0.005 μM against BRM/BRG1 ATPase) and PROTAC degraders such as ACBI1 (DC50 = 6 nM for SMARCA2, 11 nM for SMARCA4 in MV-4-11 cells) demonstrate robust antiproliferative activity [2]. Mechanistically, this divergence occurs because bromodomain inhibition by PFI-3 fails to displace endogenous, full-length SMARCA2 from chromatin as confirmed by in situ cell extraction and chromatin immunoprecipitation studies [3].

Bromodomain inhibitor ATPase inhibitor PROTAC degrader SWI/SNF complex Antiproliferative activity

Chemosensitization: PFI-3 Enhances Temozolomide Efficacy in Glioblastoma Models

PFI-3 demonstrates significant chemosensitization activity when combined with the standard-of-care alkylating agent temozolomide (TMZ) in glioblastoma (GBM) models. PFI-3 markedly enhanced the antiproliferative and cell death-inducing effects of TMZ in TMZ-sensitive GBM cells and overcame chemoresistance in highly TMZ-resistant GBM cells [1]. In an intracranial GBM animal model, PFI-3 combined with TMZ resulted in a marked increase in survival of animals bearing GBM tumors compared to TMZ treatment alone [2]. While direct comparator data for other bromodomain inhibitors in this specific combination context are not available in the same study, the magnitude of enhancement represents a distinct functional application for PFI-3.

Glioblastoma Temozolomide Chemosensitization DNA damage response BRG1/BRM inhibition

iPSC Reprogramming Enhancement: PFI-3 Promotes Mesenchymal-to-Epithelial Transition in Human Dermal Fibroblasts

PFI-3 enhances induced pluripotent stem cell (iPSC) reprogramming efficiency in human dermal fibroblasts by inducing a mesenchymal-to-epithelial transition (MET). Treatment with PFI-3 at 10 μM working concentration during days 1–7 of the 21-day reprogramming protocol significantly increased iPSC generation efficiency [1]. Mechanistically, PFI-3 induces cellular plasticity in multiple human dermal fibroblast lines, promoting the MET that is critical for successful reprogramming [2]. This application represents a unique functional profile for PFI-3 that is distinct from ATPase inhibitors or degraders, which typically impair cell fate transitions rather than promote them.

iPSC reprogramming Cellular plasticity Mesenchymal-to-epithelial transition Stem cell biology Bromodomain inhibition

Chemical Stability Considerations: PFI-3 Contains an Acid-Labile Enamide Group Requiring pH-Controlled Handling

PFI-3 contains a potentially unstable enamide functional group that is susceptible to hydrolytic degradation under acidic or basic conditions [1]. Stability studies demonstrate that PFI-3 remains stable in PBS and cell culture media for one week at neutral pH, supporting its reliable use in standard cellular assays [2]. However, care must be exercised during long-term storage in solution and when experimental protocols require acidic or basic pH conditions, as these may accelerate decomposition [3]. This stability profile contrasts with more chemically robust ATPase inhibitors or PROTACs that lack the acid-labile enamide moiety, representing a practical consideration for experimental design and reagent procurement.

Chemical stability Enamide hydrolysis pH sensitivity Storage conditions Assay optimization

Optimal Research Application Scenarios for PFI-3: Bromodomain-Specific SWI/SNF Chromatin Biology Studies


Mechanistic Studies of Bromodomain-Dependent Chromatin Binding in SWI/SNF Complexes

PFI-3 is optimally suited for experiments that require selective inhibition of Family VIII bromodomains without affecting ATPase catalytic activity. In chromatin-binding assays using GFP-tagged SMARCA2-bromodomain, PFI-3 enables dose-dependent displacement studies (cellular IC50 = 5.78 μM) that isolate the contribution of bromodomain-mediated acetyl-lysine recognition to stable chromatin association [1]. This application is particularly valuable for distinguishing bromodomain-dependent from bromodomain-independent mechanisms of transcriptional regulation, as demonstrated in studies showing that PFI-3 reduces stable binding of BRG1 and BRM to target gene promoters without displacing full-length endogenous proteins [2]. Researchers investigating the functional specialization of SWI/SNF bromodomains in gene regulation, differentiation, or development should select PFI-3 as their primary pharmacological tool.

Chemosensitization Research in Glioblastoma and DNA Damage Response Pathways

PFI-3 demonstrates specific utility in combination therapy research, particularly for sensitizing glioblastoma cells to temozolomide (TMZ) chemotherapy. Studies show that PFI-3 markedly enhances the antiproliferative and cell death-inducing effects of TMZ in both TMZ-sensitive and TMZ-resistant GBM cell lines, and significantly increases survival in intracranial GBM animal models when combined with TMZ [3]. This application leverages PFI-3‘s ability to modulate SWI/SNF-dependent chromatin accessibility at DNA damage response genes without inducing toxicity as a single agent. Researchers investigating mechanisms of chemoresistance or developing combination strategies for difficult-to-treat cancers should consider PFI-3 for bromodomain-targeted chemosensitization studies.

Stem Cell Reprogramming and Cellular Plasticity Research

PFI-3 has emerged as a valuable tool for enhancing iPSC reprogramming efficiency through its unique ability to induce mesenchymal-to-epithelial transition (MET) in human dermal fibroblasts. Treatment with PFI-3 at 10 μM during the early phase of reprogramming (days 1–7) promotes cellular plasticity and significantly increases the yield of successfully reprogrammed iPSC colonies [4]. This application is distinct from other SWI/SNF-targeting compounds, which generally impair rather than enhance cell fate transitions. Stem cell biologists and regenerative medicine researchers investigating the epigenetic barriers to reprogramming or developing improved protocols for iPSC generation should evaluate PFI-3 as a chemical enhancer of cellular plasticity.

Skeletal Muscle Differentiation and Myogenic Gene Regulation Studies

PFI-3 serves as a critical tool for investigating the role of SWI/SNF bromodomains in skeletal muscle differentiation. Pharmacological inhibition with PFI-3 reduces myogenic gene expression, increases cell cycle-related gene expression, and increases the number of cells remaining in the cell cycle during myoblast differentiation [5]. Comparative gene expression analysis with BRG1 or BRM depletion models demonstrates that bromodomain function is required for a specific subset of BRG1- and BRM-dependent gene expression programs, establishing PFI-3 as an essential reagent for dissecting bromodomain-specific contributions to muscle cell fate determination [6]. Researchers studying muscle development, regeneration, or muscular disorders with SWI/SNF component mutations should utilize PFI-3 to isolate bromodomain-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.